molecular formula C14H17N5 B13034601 (5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13034601
M. Wt: 255.32 g/mol
InChI Key: ADMAKIUWASRCJK-CMPLNLGQSA-N
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Description

(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound with a unique structure that includes a pyridine ring fused with a triazolo-naphthyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. The scalability of the synthesis process is essential for commercial applications, and optimization of reaction conditions is often required to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5AS,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
  • (5AS,9AR)-1-(Pyridin-3-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
  • (5AS,9AR)-1-(Pyridin-4-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

(5aS,9aR)-1-pyridin-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C14H17N5/c1-2-7-16-11(3-1)14-18-17-13-5-4-10-9-15-8-6-12(10)19(13)14/h1-3,7,10,12,15H,4-6,8-9H2/t10-,12+/m0/s1

InChI Key

ADMAKIUWASRCJK-CMPLNLGQSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)C4=CC=CC=N4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)C4=CC=CC=N4

Origin of Product

United States

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